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Introduction

Lipid C2, also known scientifically as DLin-KC2-DMA, is a potent ionizable cationic lipid
integral to the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such
as messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA) in gene
therapy research. Its unique chemical structure allows for efficient encapsulation of nucleic
acids and facilitates their delivery and release into the cytoplasm of target cells. At a
physiological pH, Lipid C2 is nearly neutral, which contributes to the stability of the LNP in
circulation. However, within the acidic environment of the endosome, Lipid C2 becomes
protonated, a key step in promoting the endosomal escape of the genetic payload. These
characteristics make Lipid C2 a valuable tool for researchers developing novel gene-based
therapeutics.

Physicochemical and In Vitro Performance of Lipid
C2-Containing LNPs

The following tables summarize the key physicochemical properties and in vitro transfection
efficiencies of LNPs formulated with Lipid C2 (DLin-KC2-DMA) in comparison to other
ionizable lipids like DLin-MC3-DMA.

Table 1: Physicochemical Characterization of LNPs
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Lipid Lipid Size (hm) Index (mV) Efficiency
m
(PDI) (%)
DLin-KC2- Not
DSPC 6 75 <0.2 N > 90%
DMA specified
DLin-KC2- Not
SOPC 6 75 <0.2 N > 90%
DMA specified
DLin-KC2- Not Not Not
DOPC 6 N » -~ > 90%
DMA specified specified specified
DLin-MC3- Not Not Not
DSPC 6 N N -~ > 90%
DMA specified specified specified

Data compiled from multiple studies. N/P ratio refers to the molar ratio of nitrogen atoms in the
ionizable lipid to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency (Luciferase Expression in HeLa Cells)

Relative Luciferase

pPDNA .
. . . . Expression (vs.

lonizable Lipid Helper Lipid Concentration .

(ugimL) DLIn-MC3-

m

Hg DMAI/DSPC)
DLin-KC2-DMA DSPC 0.75 ~5-fold increase
DLin-KC2-DMA DSPC 1.5 ~12-fold increase
DLin-KC2-DMA DSPC 3.0 ~7-fold increase
DLin-KC2-DMA SOPC 0.75 > 50-fold increase

~3-fold increase (vs.

DLin-KC2-DMA DOPC 0.75 DLin-KC2-

DMA/DSPC)
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These results highlight the superior in vitro transfection efficiency of LNPs containing DLin-
KC2-DMA, especially when formulated with unsaturated helper lipids like SOPC, compared to
the well-established DLin-MC3-DMA.

In Vivo Performance of Lipid C2-Containing LNPs

Studies in animal models have demonstrated the in vivo efficacy of Lipid C2 LNPs, particularly
for delivery to the liver and spleen.

Table 3: In Vivo Gene Silencing Potency of SiRNA-LNPs

EDso (mg/kg) in
EDso (mglkg) in =0 (mglkg)

lonizable Lipid Target Gene Non-human
Rodents .
Primates
DLin-KC2-DMA Factor VII ~0.02 0.1
EDso represents the dose required to achieve 50% gene silencing.
Table 4: In Vivo Plasmid DNA Delivery and Protein Expression
lonizable Lipid Primary Organ of Protein Expression
DLin-KC2-DMA Spleen > Liver
DLin-MC3-DMA Spleen > Liver

These findings suggest that Lipid C2 LNPs are particularly effective for applications targeting
the spleen.[1][2]

Experimental Protocols
Protocol 1: Formulation of Lipid C2 LNPs using
Microfluidics

This protocol describes the preparation of Lipid C2 (DLin-KC2-DMA) LNPs encapsulating
nucleic acids using a microfluidic mixing device.
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Materials:

Lipid C2 (DLin-KC2-DMA)
o Distearoylphosphatidylcholine (DSPC)
e Cholesterol

e 1, 2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(PEG-DMG 2000)

e Nucleic acid (mMRNA, siRNA, or pDNA)

o Ethanol (anhydrous)

e Sodium Acetate Buffer (25 mM, pH 4.0)

o Phosphate-Buffered Saline (PBS), pH 7.4

e Microfluidic mixing device (e.g., NanoAssemblr)
» Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:

o Prepare Lipid Stock Solution: Dissolve Lipid C2, DSPC, cholesterol, and PEG-DMG 2000 in
ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10 mM.[3]

o Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 25 mM sodium acetate buffer (pH
4.0). The concentration will depend on the desired final nucleic acid to lipid ratio.

» Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's
instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic phase) with a total flow rate
of 12 mL/min.

o Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into
another.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15573805?utm_src=pdf-body
https://www.benchchem.com/product/b15573805?utm_src=pdf-body
https://www.mdpi.com/2076-393X/12/6/666
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Initiate the flow to rapidly mix the two solutions. The rapid mixing in the microfluidic cartridge
induces the self-assembly of the LNPs.

Dialysis: Collect the resulting LNP dispersion and dialyze it overnight against PBS (pH 7.4) at
4°C to remove the ethanol and raise the pH.

Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter
device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 um filter.

Storage: Store the LNPs at 4°C.

Protocol 2: Characterization of Lipid C2 LNPs

1.

Particle Size and Polydispersity Index (PDI) Measurement:

Dilute the LNP formulation in PBS.
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

. Zeta Potential Measurement:

Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCI).
Measure the surface charge using Laser Doppler Velocimetry.

. Encapsulation Efficiency Determination:

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent
(e.g., 0.5% Triton X-100).

The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) /
Total Fluorescence) * 100%.

Protocol 3: In Vitro Transfection Efficiency Assessment

Materials:

Target cell line (e.qg., HelLa)

Cell culture medium
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e Lipid C2 LNPs encapsulating a reporter plasmid (e.g., luciferase or GFP)
e Luciferase assay reagent or fluorescence microscope

o 96-well plates

Procedure:

e Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time
of transfection.

e Incubate the cells overnight.

e The next day, replace the old media with fresh, complete cell culture media.

o Add the Lipid C2 LNP formulation to the cells at various concentrations of the nucleic acid.
« Incubate the cells for 24-48 hours.

» For luciferase reporter, lyse the cells and measure the luminescence using a plate reader.

o For GFP reporter, visualize the cells under a fluorescence microscope or quantify the
percentage of fluorescent cells using flow cytometry.

Cellular Uptake and Endosomal Escape
Mechanisms

The following diagrams illustrate the key pathways involved in the cellular uptake and
intracellular release of the genetic payload from Lipid C2 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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